molecular formula C10H16ClNO B8821582 para-Methoxyamphetamine Hydrochloride CAS No. 50505-80-1

para-Methoxyamphetamine Hydrochloride

Cat. No.: B8821582
CAS No.: 50505-80-1
M. Wt: 201.69 g/mol
InChI Key: VSHZXOLHFRVZND-DDWIOCJRSA-N
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Description

Historical Context and Emergence in Research Literature

para-Methoxyamphetamine first appeared in the illicit drug market in the early 1970s, where it was sometimes sold under street names such as "Chicken Powder" and "Chicken Yellow". wikipedia.org During this period, a number of fatalities in the United States and Canada were linked to its use, with dosages reported to be in the hundreds of milligrams. wikipedia.org Following this initial emergence, PMA seemingly disappeared from circulation for a considerable time, with a notable absence of fatalities reported between 1974 and the mid-1990s. wikipedia.org

The compound resurfaced in the 1990s, particularly in Australia, again linked to a series of deaths. nih.govunsw.edu.au A significant factor in its re-emergence is believed to be the increased control over safrole, a primary precursor for the synthesis of 3,4-methylenedioxymethamphetamine (MDMA). wikipedia.org This led clandestine chemists to utilize anethole, a readily available compound found in anise and fennel, as an alternative precursor, which leads to the synthesis of PMA. wikipedia.orgsouthernforensic.org The research literature from this period reflects a renewed interest in PMA, primarily driven by forensic and toxicological investigations aimed at understanding its pharmacology and the circumstances surrounding its misuse. nih.govcaymanchem.com

Scope and Significance of Contemporary Academic Inquiry into para-Methoxyamphetamine Hydrochloride

Contemporary academic research on this compound is multifaceted, focusing on its neurochemical mechanisms, metabolism, and the development of analytical methods for its detection. caymanchem.comnih.govnih.gov A primary area of investigation is its interaction with monoamine neurotransmitter systems. nih.govresearchgate.net Studies have shown that PMA acts as a selective serotonin (B10506) releasing agent (SSRA) and also inhibits the reuptake of serotonin. nih.govwikipedia.org Its effects on dopamine (B1211576) and norepinephrine (B1679862) are comparatively weaker. nih.govwikipedia.org This potent activity on the serotonergic system is believed to be a key factor in its toxic effects. nih.gov

The significance of this research lies in its potential to inform public health and safety measures. Given that PMA is often sold as "ecstasy" (MDMA), understanding its distinct pharmacological profile is crucial for emergency medical services to provide appropriate treatment in cases of overdose. adf.org.audrugsandalcohol.ie Furthermore, research into the synthesis and impurity profiling of illicitly produced PMA provides valuable intelligence for law enforcement agencies to track manufacturing routes and sources. nih.govnih.govcapes.gov.br Academic inquiry also extends to its metabolism, with studies identifying various metabolites in preclinical models, which is vital for developing comprehensive toxicological screening methods. nih.gov

Comparative Research Perspectives: this compound in Relation to Analogues

A significant portion of the academic literature on PMA involves comparative studies with its analogues, most notably MDMA and para-methoxymethamphetamine (PMMA). nih.govwikipedia.orgaafs.org These studies aim to elucidate the structure-activity relationships that account for the differences in their pharmacological and toxicological profiles.

In comparison to MDMA, PMA demonstrates a more potent inhibition of serotonin uptake but is a weaker releasing agent for both dopamine and serotonin. nih.gov Animal studies have shown that while MDMA typically stimulates locomotor activity, PMA has only modest effects at high doses. nih.gov Furthermore, PMA tends to produce hypothermia at moderate ambient temperatures, whereas MDMA is more commonly associated with hyperthermia. nih.gov

PMMA, the N-methylated analogue of PMA, also shares structural similarities. wikipedia.org While research on PMMA is less extensive, it is also known to be a serotonin and norepinephrine releasing agent and a potent monoamine oxidase A (MAO-A) inhibitor. wikipedia.org Some reports suggest that PMMA may have slightly more empathogenic effects than PMA. wikipedia.org

The table below summarizes some of the key comparative findings from preclinical research on PMA and its analogues.

Featurepara-Methoxyamphetamine (PMA)3,4-Methylenedioxymethamphetamine (MDMA)para-Methoxymethamphetamine (PMMA)
Primary Neurotransmitter Effect Potent serotonin uptake inhibitor, weaker serotonin and dopamine releasing agent nih.govwikipedia.orgPotent serotonin and dopamine releasing agent nih.govSerotonin and norepinephrine releasing agent wikipedia.org
Locomotor Activity (in rats) Modest effects at high doses nih.govStimulant nih.govVariable (hyperlocomotion, no change, or catatonia) wikipedia.org
Body Temperature Effect (in rats) Hypothermia at 20°C, potential for hyperthermia at high doses and 30°C nih.govHyperthermia at high doses nih.govReduced tendency for severe hyperthermia at low doses compared to PMA wikipedia.org
Monoamine Oxidase A (MAO-A) Inhibition Yes caymanchem.com-Potent inhibitor wikipedia.org

These comparative studies are critical for understanding the nuanced differences between these closely related compounds, which can have significant implications for their potential for harm when misrepresented in the illicit market. adf.org.audrugsandalcohol.ie

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50505-80-1

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(2R)-1-(4-methoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(11)7-9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H/t8-;/m1./s1

InChI Key

VSHZXOLHFRVZND-DDWIOCJRSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)N.Cl

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N.Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Para Methoxyamphetamine Hydrochloride

Established Synthetic Pathways for para-Methoxyamphetamine Hydrochloride

The synthesis of para-Methoxyamphetamine (PMA) and its subsequent conversion to the hydrochloride salt can be accomplished through several chemical routes. The most prominent methods documented in forensic and chemical literature include reductive amination and the Leuckart reaction, both of which typically utilize 4-methoxyphenyl-2-propanone (PMP2P) as a key intermediate.

Reductive amination is a versatile and widely applied method for the synthesis of amines, including amphetamine-type substances. This process involves the reaction of a ketone or aldehyde with ammonia or a primary or secondary amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. While specific literature detailing this method for para-Methoxyamphetamine is less common than for other amphetamines, the principles are directly applicable. In a controlled study of methamphetamine synthesis, which shares a similar structure, the reductive amination method using aluminum amalgam (Al/Hg) was investigated. acs.org This approach involves reacting the precursor ketone, in this case, 4-methoxyphenyl-2-propanone (PMP2P), with an amine source, followed by reduction to yield the final amine, PMA. acs.orgmdpi.com The resulting PMA free base is then converted to its stable hydrochloride salt.

The Leuckart reaction is a classic and frequently documented method for the synthesis of amphetamines from their corresponding phenyl-2-propanone precursors. mdpi.comnih.gov This method is particularly noted in forensic analyses of clandestinely produced amphetamines. mdma.ch The synthesis of PMA via the Leuckart method involves heating the precursor ketone, 4-methoxyphenyl-2-propanone (PMP2P), with formamide or ammonium formate. nih.gov This reaction produces an N-formyl intermediate, which is subsequently hydrolyzed, typically using a strong acid like hydrochloric acid (HCl), to yield the primary amine, para-Methoxyamphetamine. nih.govmdma.ch The use of HCl in the hydrolysis step directly produces the hydrochloride salt of PMA. mdma.ch Research has demonstrated the feasibility of this route, converting PMP2P to PMA, which is then treated with hydrogen chloride gas to synthesize para-Methoxymethamphetamine hydrochloride (PMMA HCl), a closely related compound. nih.gov

Precursor Identification and Elucidation of Illicit Synthesis Routes for this compound

The availability of chemical precursors is a critical factor in the synthesis of controlled substances. Due to regulations on primary precursors for drugs like MDMA, clandestine chemists have sought out alternative, less-regulated starting materials. nih.govwikipedia.org

Anethole, the primary constituent of anise oil, has been identified as a significant precursor in the synthesis of PMA. nih.govwikipedia.orgidealpublication.in Anethole is an attractive starting material for illicit synthesis because it is inexpensive, readily available, and not as strictly monitored as other precursors. nih.govmdma.ch The synthetic route from anethole to PMA typically involves the oxidation of anethole to produce the key intermediate, 4-methoxyphenyl-2-propanone (PMP2P). nih.govnih.gov One documented method for this conversion is peracid oxidation. nih.govmdma.ch Once PMP2P is obtained, it can then be converted to PMA using methods such as the Leuckart reaction. nih.govresearchgate.net The use of anethole as a starting material is a known route in clandestine drug manufacturing. idealpublication.in

Characterization of Synthetic Impurities and By-products in this compound

The analysis of impurities and by-products in a final drug product can provide valuable forensic intelligence, often revealing the specific synthetic pathway and precursors used. nih.gov The Leuckart synthesis of PMA is known to produce a characteristic profile of impurities. nih.govmdma.ch These impurities arise from side reactions, incomplete reactions, and condensation reactions between intermediates and the final product. nih.govznaturforsch.com Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to identify these route-specific markers. nih.govnih.gov

One study investigating the synthesis of PMA from anethole via the Leuckart reaction identified several impurities. A notable impurity specific to the peracid oxidation of anethole is 4-methoxyphenol. nih.gov Other identified by-products are formed during the Leuckart amination step. nih.govnih.gov

Impurity/By-product NameLikely OriginReference
4-methoxyphenolPeracid oxidation of anethole nih.gov
N-formyl-p-methoxyamphetamineIntermediate from the Leuckart reaction researchgate.net
4-methyl-5-(4-methoxyphenyl)pyrimidineCondensation product in Leuckart synthesis nih.gov
N-(beta-4-methoxyphenylisopropyl)-4-methoxybenzyl methyl ketimineCondensation of PMA and PMP2P nih.govnih.gov
1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamineCondensation product nih.govnih.gov
N-(beta-4-methoxyphenylisopropyl)-4-methoxybenzaldimineCondensation product nih.gov

Development of Certified Reference Materials for this compound Synthesis Research

Certified Reference Materials (CRMs) are essential for the accurate identification and quantification of controlled substances in forensic and clinical toxicology laboratories. cerilliant.comsigmaaldrich.com These standards ensure the reliability and validity of analytical methods, such as GC/MS or LC/MS. cerilliant.com Several chemical suppliers provide certified reference materials for para-Methoxyamphetamine (PMA) and its hydrochloride salt. cerilliant.comsigmaaldrich.comcaymanchem.com These materials are sold as solutions of known concentration and purity, intended for use as analytical standards in research and forensic applications. sigmaaldrich.comcaymanchem.com The availability of CRMs for PMA and its related compounds, like para-Methoxymethamphetamine (PMMA), is crucial for law enforcement and research institutions to accurately identify these substances in seized materials. cerilliant.comcaymanchem.com

Pharmacological Investigations of Para Methoxyamphetamine Hydrochloride: Non Clinical Mechanisms and Models

Neurotransmitter System Interactions of para-Methoxyamphetamine Hydrochloride

This compound (PMA) demonstrates significant interaction with the serotonin (B10506) (5-HT) system, primarily acting as a selective serotonin releasing agent (SSRA) and a potent inhibitor of 5-HT reuptake. wikipedia.orgnih.gov Experimental models have shown that PMA robustly increases brain serotonin levels. wikipedia.org In vivo microdialysis studies in rats revealed that PMA administration led to a significant elevation in extracellular 5-HT concentrations, with one study noting a 360% increase. nih.gov

Further research in anesthetized rats, using ventricular perfusion, demonstrated that PMA increased the release of radiolabeled [3H]-5-HT. nih.govnih.gov This effect was dose-dependently blocked by the administration of 5-HT uptake inhibitors such as chlorimipramine and fluoxetine, suggesting that PMA's mechanism for releasing serotonin is dependent on the serotonin transporter (SERT). nih.govnih.gov While PMA is a potent facilitator of 5-HT release, some studies suggest its properties are more akin to a serotonin reuptake inhibitor when compared to other compounds like 3,4-methylenedioxymethamphetamine (MDMA). wikipedia.orgnih.gov For instance, in vivo chronoamperometry measurements in the dorsal striatum of anesthetized rats found that PMA was a potent inhibitor of 5-HT uptake. nih.gov

Table 1: Effects of this compound on the Serotonin System in Experimental Models

ParameterFindingExperimental ModelSource
Extracellular 5-HT Increase360% increase from baselineIn vivo microdialysis in rat striatum nih.gov
5-HT ReleaseIncreased release of [3H]-5-HTVentricular perfusion in anesthetized rats nih.gov
5-HT ReuptakePotent inhibition of 5-HT uptakeIn vivo chronoamperometry in rat dorsal striatum nih.gov
ClassificationActs as a selective serotonin releasing agent (SSRA)General pharmacological assessment wikipedia.org

In contrast to its potent effects on the serotonin system, this compound exhibits weak interactions with dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters. wikipedia.org Amphetamines as a class act as substrates for monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET), which facilitates the efflux of these neurotransmitters. nih.govfrontiersin.org However, studies on PMA indicate a significantly lower efficacy at these transporters compared to its action at SERT. wikipedia.org

Research using rat brain synaptosomes established half-maximal effective concentration (EC₅₀) values for PMA-induced monoamine release. wikipedia.org These experiments showed that much higher concentrations of PMA were required to induce the release of dopamine and norepinephrine compared to the concentrations at which it affects serotonin. wikipedia.org In vivo studies in rodents align with these findings, showing that PMA only weakly increases brain dopamine levels. wikipedia.org Furthermore, chronoamperometry experiments in the rat dorsal striatum found that PMA was a relatively weak releasing agent of dopamine and did not inhibit its uptake. nih.gov

Table 2: EC₅₀ Values for this compound-Induced Monoamine Release

NeurotransmitterEC₅₀ Value (nM)Experimental ModelSource
Dopamine (DA)166Rat brain synaptosomes wikipedia.org
Norepinephrine (NE)867Rat brain synaptosomes wikipedia.org

Monoamine Oxidase Inhibition by this compound

This compound has been identified as a potent and reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgnih.govcaymanchem.com MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, particularly serotonin. nih.gov The inhibition of this enzyme by PMA leads to a decrease in the breakdown of serotonin, which can potentiate the effects of its release and reuptake inhibition. The half-maximal inhibitory concentration (IC₅₀) of PMA for MAO-A has been reported to be in the range of 300 to 600 nM. wikipedia.org Studies utilizing PMA as a tool compound have confirmed its function as a selective and reversible MAO-A inhibitor in the rat brain. drugbank.com

Table 3: Inhibitory Activity of this compound at MAO-A

ParameterValue (nM)EnzymeSource
IC₅₀300 - 600Monoamine Oxidase A (MAO-A) wikipedia.org

Scientific investigations into the interaction of this compound with monoamine oxidase B (MAO-B) have found no significant inhibitory effects. wikipedia.org MAO-B is another isoform of the monoamine oxidase enzyme, which primarily metabolizes dopamine. frontiersin.org Research indicates that PMA's inhibitory action is selective for the MAO-A isoform. wikipedia.org

Receptor Binding Profiles of this compound in Preclinical Studies

Preclinical studies have characterized the receptor binding profile of this compound, revealing very low affinity for several key serotonin receptor subtypes. wikipedia.org Binding assays are used to determine the dissociation constant (Kᵢ), which indicates the affinity of a compound for a receptor; a higher Kᵢ value corresponds to lower binding affinity. For PMA, the reported Kᵢ values at the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂𝒸 receptors are in the micromolar range, indicating a weak direct interaction. wikipedia.org An earlier study similarly found very weak affinity for the broader 5-HT₁ and 5-HT₂ receptor families. wikipedia.org This low affinity suggests that the primary pharmacological effects of PMA are mediated through its actions on neurotransmitter transporters and MAO-A, rather than direct receptor agonism or antagonism. wikipedia.orgnih.gov

Table 4: Binding Affinities (Kᵢ) of this compound at Serotonin Receptors

ReceptorKᵢ Value (nM)Source
5-HT₁ₐ>20,000 wikipedia.org
5-HT₂ₐ11,200 wikipedia.org
5-HT₂𝒸>13,000 wikipedia.org
5-HT₁ (family)79,400 wikipedia.org
5-HT₂ (family)33,600 wikipedia.org

In Vitro Pharmacodynamic Studies of this compound

para-Methoxyamphetamine (PMA) demonstrates a distinct profile of interaction with monoamine transporters, acting primarily as a selective serotonin releasing agent (SSRA) with comparatively weaker effects on dopamine and norepinephrine transporters wikipedia.orgrelease.org.uk. In studies utilizing rat brain synaptosomes, the half-maximal effective concentration (EC₅₀) values for PMA-induced monoamine release were determined to be 166 nM for dopamine and 867 nM for norepinephrine wikipedia.org. While its action is predominantly on the serotonin system, PMA is considered less effective as a direct serotonin releaser when compared to 3,4-methylenedioxymethamphetamine (MDMA), with its properties bearing more resemblance to a serotonin reuptake inhibitor wikipedia.org.

Further investigations using in vivo chronoamperometry in the dorsal striatum of rats revealed that PMA is a relatively weak agent for inducing dopamine release nih.govnih.gov. In contrast, it potently inhibits the uptake of serotonin (5-HT) without significantly inhibiting dopamine uptake nih.govnih.gov. Studies in the striatum showed that PMA-evoked neurotransmitter release could be partially blocked by a serotonin reuptake inhibitor, indicating that the release of 5-HT is mediated by the serotonin transporter (SERT) nih.govresearchgate.net. In the hippocampus, PMA was found to be a more efficacious inhibitor of 5-HT clearance than MDMA nih.govresearchgate.net.

In addition to its effects on monoamine release and reuptake, PMA has been identified as a potent, reversible inhibitor of monoamine oxidase A (MAO-A) wikipedia.orgrelease.org.uk. The half-maximal inhibitory concentration (IC₅₀) of PMA for MAO-A inhibition has been reported to be in the range of 300 to 600 nM wikipedia.org. This enzymatic inhibition can lead to increased levels of monoamine neurotransmitters by preventing their breakdown mayoclinic.orgpatsnap.com.

Table 1: In Vitro Efficacy of para-Methoxyamphetamine on Monoamine Release This table summarizes the half-maximal effective concentration (EC₅₀) values of PMA for inducing the release of dopamine and norepinephrine in rat brain synaptosomes.

MonoamineEC₅₀ (nM)
Dopamine166 wikipedia.org
Norepinephrine867 wikipedia.org
SerotoninNot Reported wikipedia.org

Behavioral Pharmacological Studies of this compound in Animal Models

The behavioral effects of this compound have been examined using the isolation-induced aggression model in male mice nih.gov. In these agonistic encounters, PMA administered at various doses (2, 4, 8, and 12 mg/kg) significantly reduced offensive behaviors, including threats and attacks nih.gov. However, a detailed ethopharmacological analysis suggests this anti-aggressive effect is non-specific and part of a more complex, dose-dependent behavioral profile nih.gov.

At the lowest dose (2 mg/kg), the reduction in aggression was accompanied by an increase in social investigation, avoidance/flee behaviors, and non-social exploration, alongside a decrease in digging behavior nih.gov. This pattern indicates a mix of approach-contact and avoidance-flee responses nih.gov. At higher doses (4 mg/kg to 12 mg/kg), the previously observed increase in social investigation was absent. Instead, a slight increase in immobility was noted, which may suggest anxiogenic effects similar to those reported for MDMA nih.gov. The behavioral profile at these higher doses of PMA closely resembled that of MDMA, with the exception of the immobility produced by PMA nih.gov.

Table 2: Dose-Dependent Behavioral Effects of para-Methoxyamphetamine in an Aggression Model This table outlines the observed behavioral changes in male mice during agonistic encounters following the administration of para-Methoxyamphetamine.

Dose RangeEffect on Offensive BehaviorAccompanying Behaviors
All doses (2-12 mg/kg)Significant Reduction-
Low dose (2 mg/kg)ReducedIncreased social investigation, avoidance/fleeing, non-social exploration; Reduced digging nih.gov.
Higher doses (4-12 mg/kg)ReducedDisappearance of increased social investigation; Slight increase in immobility nih.gov.

Compared to other amphetamines like MDMA, para-Methoxyamphetamine has only modest effects on locomotor activity in rodents, which are typically observed only at high doses wikipedia.orgnih.govnih.gov. Studies in rats indicated a dose-dependent trend of stimulation mdpi.com.

In mice, stimulating effects on locomotor activity were confirmed primarily at a high dose of 30 mg/kg mdpi.com. At doses of 10 and 30 mg/kg, PMA produced a biphasic effect on spontaneous locomotion. This was characterized by an initial period of inhibition lasting up to 30 minutes, which was subsequently followed by a facilitation of locomotor activity mdpi.com.

Table 3: Effects of para-Methoxyamphetamine on Locomotor Activity in Mice This table summarizes the observed impact of different doses of para-Methoxyamphetamine on the spontaneous locomotor activity of mice.

DoseEffect on Locomotor Activity
Low DosesNo significant stimulating effects mdpi.com.
10 mg/kgBiphasic: Initial inhibition followed by facilitation mdpi.com.
30 mg/kgBiphasic: Initial inhibition followed by facilitation; overall stimulating effect mdpi.com.

An Examination of the Metabolic Fate and Pharmacokinetic Profile of this compound in Preclinical Models.

Toxicological Mechanisms of Para Methoxyamphetamine Hydrochloride: Cellular and Neurochemical Aspects

Cellular and Molecular Pathways of para-Methoxyamphetamine Hydrochloride-Induced Toxicity

The toxicity of substituted amphetamines, including para-Methoxyamphetamine (PMA), involves intricate cellular and molecular mechanisms, prominently featuring oxidative stress and apoptosis. Current time information in Abbottabad, PK. While research often groups PMA with other amphetamines, its specific pathways are being increasingly delineated. The neurotoxic effects observed with amphetamine analogues are frequently linked to damage to dopaminergic and serotonergic terminals, neuronal apoptosis, and the activation of glial cells in the brain. Current time information in Abbottabad, PK.

Oxidative Stress and Mitochondrial Dysfunction in Experimental Models

A central mechanism in the cellular toxicity of amphetamine-like compounds is the induction of oxidative stress and subsequent mitochondrial damage. Current time information in Abbottabad, PK.nih.gov Experimental models with related compounds like methamphetamine show that exposure leads to a significant increase in reactive oxygen species (ROS) in various tissues. researchgate.net This surge in ROS can cause damage to critical cellular components, including lipids, proteins, and DNA. nih.govnih.gov

Mitochondria are particularly vulnerable to the effects of oxidative stress. Studies on amphetamines have demonstrated that these substances can impair mitochondrial function, leading to a decrease in ATP production and disruption of calcium homeostasis. nih.govwikipedia.org In animal models of methamphetamine exposure, this manifests as physical damage to mitochondrial structures, such as the rupture of mitochondrial cristae. researchgate.net This mitochondrial dysfunction can trigger apoptotic pathways, contributing to cell death. Current time information in Abbottabad, PK.nih.gov While these mechanisms are well-documented for other amphetamines, the structural similarity of PMA suggests it may induce toxicity through comparable pathways involving oxidative stress and mitochondrial impairment. wikipedia.org

Role of Catechol Metabolites in this compound Toxicity

The metabolism of PMA is a critical factor in its toxicological profile. The compound is metabolized in the body, and its metabolites can contribute to its toxic effects. nih.gov In humans, PMA is metabolized through O-demethylation to 4-hydroxyamphetamine and by side-chain oxidation. taylorandfrancis.com

The role of catechol metabolites in the neurotoxicity of related compounds has been a subject of investigation. For instance, the metabolism of para-methoxymethamphetamine (PMMA), for which PMA is a metabolite, has been studied using human liver microsomes. nih.govtaylorandfrancis.com These studies identified the formation of a catechol metabolite, dihydroxymethamphetamine (di-OH-MA). nih.gov However, the formation of this catechol metabolite from PMMA was found to be significantly lower than from an equimolar dose of the less toxic 3,4-methylenedioxymethamphetamine (MDMA). This finding has led researchers to question the hypothesis that catechol metabolites are the primary determinants of the high toxicity associated with PMMA, and by extension, this may have implications for understanding the toxicity of PMA. nih.gov

Neurochemical Alterations Induced by this compound in Brain Regions

This compound induces significant and distinct alterations in brain neurochemistry, primarily affecting the serotonin (B10506) system. nih.gov Its neurochemical profile is markedly different from other amphetamines, which often have more balanced effects on dopamine (B1211576) and serotonin or primarily target dopamine. nih.govmdpi.com Research indicates that PMA acts as a selective serotonin releasing agent (SSRA) and a potent reversible inhibitor of monoamine oxidase A (MAO-A). mdpi.com The dual action of releasing large amounts of serotonin while simultaneously inhibiting its breakdown is thought to contribute significantly to its toxicity, potentially leading to serotonin syndrome. wikipedia.orgtaylorandfrancis.com

Long-Term Effects on Serotonin and Dopamine Neuron Integrity in Animal Models

Studies in animal models have demonstrated that PMA can cause long-lasting damage to serotonin neurons. Research comparing the neurotoxic potential of PMA with its N-methylated analogue, para-methoxymethamphetamine (PMMA), and MDMA found that equivalent high doses of PMA and PMMA produced comparable, lasting depletions of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in various brain regions. nih.gov These reductions in serotonergic markers suggest a neurotoxic effect on 5-HT axon terminals. nih.gov

Notably, the same study found that striatal dopamine (DA) levels were not affected on a long-term basis by PMA. nih.gov This indicates a selective long-term neurotoxic impact on the serotonin system, with little to no persistent damage to dopamine neurons in the striatum. nih.gov While PMA demonstrates serotonergic neurotoxicity, it appears to be less potent in this regard than MDMA. nih.gov

Table 1: Comparative Long-Term Neurochemical Effects in Rat Brain

CompoundEffect on Serotonin (5-HT) SystemEffect on Dopamine (DA) SystemReference
para-Methoxyamphetamine (PMA)Lasting depletions of 5-HT and 5-HIAANo long-term effect on striatal DA nih.gov
para-Methoxymethamphetamine (PMMA)Lasting depletions of 5-HT and 5-HIAA, comparable to PMANo long-term effect on striatal DA nih.gov
3,4-Methylenedioxymethamphetamine (MDMA)Pronounced long-term depletions of 5-HT markersVariable effects, generally less pronounced than on 5-HT system nih.gov

Impact on Neurotransmitter Uptake Sites and Releasing Agents

The acute neurochemical effects of PMA are characterized by its potent interaction with the serotonin transporter (SERT). In vivo studies using chronoamperometry in rats revealed that PMA is a powerful inhibitor of 5-HT uptake. nih.gov In the hippocampus, a brain region where serotonin clearance is primarily mediated by SERT, PMA was found to be a more efficacious inhibitor of 5-HT clearance than MDMA. wikipedia.org

In contrast to its strong effects on the serotonin system, PMA's impact on the dopamine system is relatively weak. It is a weak releasing agent for dopamine and does not significantly inhibit dopamine uptake. nih.gov This selectivity for the serotonin system is a key feature of its pharmacological and toxicological profile. nih.gov While PMA does cause some neurotransmitter release in the striatum, the amount is less than that evoked by MDMA. wikipedia.org

Table 2: Acute Effects of PMA vs. MDMA on Neurotransmitter Dynamics

Parameterpara-Methoxyamphetamine (PMA)3,4-Methylenedioxymethamphetamine (MDMA)Reference
Serotonin (5-HT) Uptake InhibitionPotent inhibitorInhibitor wikipedia.orgnih.gov
Dopamine (DA) Uptake InhibitionNo significant inhibitionInhibitor nih.gov
Dopamine (DA) ReleaseWeak releasing agentEvokes release nih.gov
Neurotransmitter Release in StriatumLess release than MDMAEvokes release wikipedia.org

In Vitro Models for Studying this compound Cytotoxicity

The study of para-Methoxyamphetamine cytotoxicity at the cellular level often utilizes in vitro models, which allow for controlled investigation of its effects on specific cell types. However, a significant challenge in researching literature for "PMA" is its shared acronym with Phorbol (B1677699) 12-Myristate 13-Acetate, a compound widely used in vitro to induce the differentiation of monocytic cell lines like THP-1 into macrophages. nih.govmdpi.comnih.gov This common acronym frequently leads to confusion, and many studies referencing "PMA cytotoxicity" are, in fact, investigating the phorbol ester, not para-methoxyamphetamine. researchgate.netresearchgate.net

Despite the scarcity of studies explicitly detailing in vitro models for para-methoxyamphetamine, the methodologies used for related amphetamines provide a framework for how its cytotoxicity could be assessed. For example, the rat pheochromocytoma PC12 cell line is a well-established model used to study the neurotoxic mechanisms of methamphetamine. nih.gov These cells are useful because they can synthesize and release dopamine, providing a relevant system for studying neurotoxin-induced damage. nih.gov Other potential models include primary neuronal cultures or human neuroblastoma cell lines (e.g., SH-SY5Y), which are commonly employed in neurotoxicity screening. Assays in these models typically measure cell viability (e.g., MTT or LDH assays), oxidative stress (e.g., ROS production assays), mitochondrial function, and markers of apoptosis (e.g., caspase activity assays) to elucidate the pathways of cell death.

Epidemiological and Forensic Research on the Prevalence and Distribution of Para Methoxyamphetamine Hydrochloride

Global Trends in Illicit para-Methoxyamphetamine Hydrochloride Production and Supply

The global landscape of illicit drug production is marked by the sporadic and opportunistic manufacturing of this compound (PMA). Unlike more prevalent amphetamine-type stimulants (ATS), PMA is not typically produced on a continuous, large-scale basis in dedicated clandestine laboratories. Instead, its emergence on the illicit market is often linked to disruptions in the availability of precursors for 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. wikipedia.org

Historically, PMA has surfaced in waves, with notable appearances in the drug markets of North America, Europe, and Australia. adf.org.au The synthesis of PMA is frequently accomplished using anethole, a readily available and less controlled chemical precursor found in anise and fennel oils. wikipedia.orgnih.gov This makes it an attractive alternative for illicit drug manufacturers when access to safrole, the primary precursor for MDMA, is restricted by law enforcement actions. wikipedia.org

The production of PMA is often decentralized and carried out in smaller, ad-hoc laboratories. These operations can quickly adapt to changes in precursor availability and law enforcement pressure. The final product is commonly pressed into tablets that mimic the appearance of popular ecstasy pills, complete with logos and colorings, and then distributed through existing ecstasy supply chains. wikipedia.org This deceptive marketing poses a significant risk to users who are unaware they are consuming the more toxic PMA. wikipedia.orgadf.org.au

Due to its intermittent and often localized production, obtaining precise global statistics on the volume of illicit PMA manufacturing and supply is challenging for international monitoring bodies. Seizure data for PMA is not as consistently reported as for other major illicit drugs, further complicating a comprehensive global assessment. However, reports from forensic laboratories and law enforcement agencies in various countries indicate that PMA continues to be a recurring substance of concern in the illicit drug market.

Research on the Detection and Prevalence of this compound in Seized Drug Samples

Forensic analysis of seized drug samples, particularly those marketed as ecstasy, has been crucial in identifying the presence and prevalence of PMA. The misrepresentation of PMA as MDMA is a common finding in forensic laboratories worldwide. wikipedia.org Research has shown that the amount of PMA in a single tablet can vary significantly, contributing to the unpredictable and dangerous nature of the substance.

A study conducted in Poland between 2005 and 2020 on nearly 20,000 seized ecstasy tablets revealed that while MDMA was the most common active substance, a variety of other compounds, including PMA, were also detected. nih.gov This highlights the adulterated nature of the illicit ecstasy market.

In Israel, a notable outbreak of PMA and its analogue para-methoxymethamphetamine (PMMA) poisoning was reported, leading to 24 fatalities within a year. nih.gov Subsequent forensic analysis of samples from these cases confirmed the presence of PMA and PMMA, often in combination with other substances. nih.gov Of 108 fatal cases with a positive screen for amphetamines, 24 tested positive for PMMA and PMA. nih.gov

The following table summarizes findings from various regions regarding the detection of PMA in seized drug samples and in post-mortem cases, illustrating its sporadic but persistent presence in the illicit drug supply.

Region/CountrySample TypeKey Findings
Denmark Post-mortem bloodIn two fatal cases, post-mortem blood concentrations of PMA were 3.4 mg/kg and 0.78 mg/kg, respectively. PMMA was also present. nih.govscispace.com
Israel Post-mortem bloodIn 24 fatal cases, the average post-mortem whole blood concentration of PMA was 2.72 ± 1.67 mcg/mL. nih.govresearchgate.net
Norway Post-mortem bloodIn a series of fatal intoxications, PMA concentrations, likely as a metabolite of PMMA, ranged from 0.00 to 0.26 mg/L. nih.gov
Poland Seized ecstasy tabletsAnalysis of nearly 20,000 tablets (2005-2020) showed that almost 20% contained new psychoactive substances, with PMA being one of the identified adulterants. nih.gov
Australia Post-mortem casesSeveral deaths initially attributed to MDMA in the mid-1990s were later determined to have been caused by PMA. wikipedia.org

Methodologies for Monitoring this compound in Forensic Casework and Post-Mortem Analysis

The accurate identification and quantification of PMA in forensic evidence and biological samples are critical for both criminal investigations and public health responses. A variety of sophisticated analytical techniques are employed in forensic laboratories to detect and measure PMA in seized tablets, powders, and post-mortem specimens.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the analysis of PMA. southernforensic.org This technique separates the components of a sample in the gas phase and then bombards them with electrons to produce charged fragments. The resulting mass spectrum is a unique "fingerprint" that allows for the definitive identification of PMA. GC-MS can also be used for impurity profiling, which can help to determine the synthetic route used to produce the illicit drug. southernforensic.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are also powerful tools for the analysis of PMA, particularly in biological matrices such as blood, urine, and tissue. nih.govresearchgate.net These methods are highly sensitive and selective, allowing for the detection of very low concentrations of the drug and its metabolites. LC-MS/MS is especially valuable in post-mortem analysis where sample volumes may be limited and the presence of other substances can complicate the analysis. nih.gov

In post-mortem casework, the analysis of PMA concentrations in different biological samples (e.g., peripheral blood, heart blood, liver) is important for interpreting the cause of death. Research has indicated the potential for post-mortem redistribution of PMA, which can lead to different concentrations in various body sites. mdpi.com Therefore, careful sample collection and analysis are essential for accurate toxicological interpretation.

The following table outlines the primary analytical methodologies used for the detection and quantification of PMA in forensic settings.

Analytical TechniqueSample TypesAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Seized powders and tablets, biological fluids (with derivatization)High resolving power, provides structural information for definitive identification, well-established technique in forensic labs. southernforensic.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Blood, urine, tissue samples, oral fluidHigh sensitivity and selectivity, suitable for complex biological matrices, can quantify parent drug and metabolites. nih.gov
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) Seized powders and tabletsGood for quantification in less complex samples, often used as a screening technique. nih.gov

Research on Analogues and Derivatives of this compound in Illicit Markets

The illicit drug market is characterized by the continuous emergence of new psychoactive substances, including analogues and derivatives of controlled drugs like PMA. These substances are often designed to circumvent existing drug laws and may have unpredictable pharmacological and toxicological effects.

One of the most well-known analogues of PMA is para-methoxymethamphetamine (PMMA) . nih.gov PMMA is structurally similar to PMA and has also been found in tablets sold as ecstasy. adf.org.au It is often found in combination with PMA in seized samples and has been implicated in numerous fatal poisonings. nih.govscispace.comresearchgate.net Toxicological data from fatal cases often show the presence of both PMA and PMMA, with PMA sometimes being a metabolite of PMMA. nih.govnih.gov

Other reported analogues of PMA that have appeared on the illicit market include:

para-Methoxyethylamphetamine (PMEA) : The N-ethyl analogue of PMA.

4-Methylthioamphetamine (4-MTA) : A sulphur-containing analogue of amphetamine.

4-Ethylthioamphetamine (4-ETA)

Research into these analogues is crucial for forensic laboratories to develop analytical methods for their detection and for understanding their potential harms. The clandestine synthesis of these compounds often involves similar precursors and chemical routes to those used for PMA, with modifications to the synthesis process to create the desired analogue. nih.gov The identification of synthesis-specific impurities can provide valuable intelligence on the manufacturing process and potential links between different seizures. nih.gov

The following table lists some of the known analogues and derivatives of PMA found in illicit drug markets.

Compound NameChemical NameNotes
PMMA para-MethoxymethamphetamineFrequently found in combination with PMA in "ecstasy" tablets. Implicated in numerous fatalities. nih.govscispace.com
PMEA para-MethoxyethylamphetamineAn N-ethyl analogue of PMA.
4-MTA 4-MethylthioamphetamineA potent serotonin-releasing agent with a high risk of toxicity.
4-ETA 4-EthylthioamphetamineA less common analogue.

Future Directions and Emerging Research Areas in Para Methoxyamphetamine Hydrochloride Studies

Development of Novel Analytical Standards and Reference Materials for para-Methoxyamphetamine Hydrochloride Research

The accurate identification and quantification of para-Methoxyamphetamine (PMA) in forensic and research settings are critically dependent on the availability of high-purity, well-characterized analytical standards and reference materials. The rapid emergence of new psychoactive substances (NPS) presents a significant challenge to toxicology laboratories, which must constantly develop and modify assays to detect these novel compounds technologynetworks.com.

Future research in this area will focus on several key aspects:

Synthesis of Certified Reference Materials (CRMs): The synthesis of PMA hydrochloride CRMs under stringent quality control is paramount. This involves not only achieving high chemical purity but also characterizing the material for identity, homogeneity, and stability. The development of efficient synthetic routes, both in batch and continuous-flow conditions, is an area of active research for amphetamine derivatives, and these methodologies can be applied to PMA researchgate.net.

Impurity Profiling: A crucial aspect of developing reference materials is the identification and characterization of impurities that may be present in illicitly manufactured PMA. These impurities can provide vital intelligence regarding the synthetic route employed, linking different seizures and identifying the origin of precursors nih.govnih.gov. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify by-products, intermediates, and other contaminants nih.gov. The creation of a comprehensive library of these impurities, supported by synthesized reference standards for each, would significantly enhance forensic drug intelligence nih.gov.

Advanced Analytical Techniques: The development of novel analytical methodologies is essential for the detection and characterization of PMA and its metabolites. While mass spectrometry remains the gold standard, there is a continuous need to refine techniques to improve sensitivity and specificity, especially for detecting trace amounts in complex biological matrices technologynetworks.com.

Table 1: Key Considerations in the Development of this compound Analytical Standards

Area of Development Objective Methodologies Significance
Synthesis of Certified Reference Materials To produce high-purity, stable, and well-characterized PMA hydrochloride standards. Batch and continuous-flow synthesis, purification techniques, and comprehensive characterization (e.g., NMR, MS, IR). Ensures accuracy and comparability of analytical results in forensic and research laboratories.
Impurity Profiling To identify and quantify impurities in illicit PMA samples. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). Provides intelligence on synthetic routes, precursor chemicals, and links between drug seizures.

Integration of Advanced Computational Models in this compound Pharmacology and Metabolism Research

Advanced computational models offer a powerful, in silico approach to investigating the pharmacological and metabolic properties of para-Methoxyamphetamine, reducing the reliance on traditional experimental methods and accelerating the pace of research.

Future directions in this domain will likely involve:

Molecular Docking Simulations: These models can predict the binding affinity and interaction of PMA with its molecular targets, primarily the serotonin (B10506) transporter (SERT) nih.govabap.co.in. By simulating the docking of the PMA molecule into the three-dimensional structure of the transporter, researchers can elucidate the specific amino acid residues involved in binding and gain insights into the mechanism of action. This approach has been successfully applied to understand the interaction of MDMA with SERT and can be extended to PMA nih.govnih.gov.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD modeling is a mathematical tool that integrates pharmacokinetic data (the time course of drug concentration in the body) with pharmacodynamic data (the relationship between drug concentration and its effect) slideshare.netnih.gov. This integrated approach can be used to predict the time course of PMA's effects and to understand the variability in response among individuals nih.gov. Such models are invaluable in drug development and can be adapted to study psychoactive substances researchgate.net.

Metabolite Prediction: Computational tools can predict the likely metabolites of PMA. These programs use algorithms based on known metabolic pathways and enzymatic reactions to forecast how the parent compound will be biotransformed in the body researchgate.net. This is particularly relevant for PMA, as its metabolism, primarily through the CYP2D6 enzyme, can be influenced by genetic factors nih.gov. Predicting metabolites in silico can guide targeted analytical screening in biological samples researchgate.net.

Table 2: Applications of Computational Models in this compound Research

Computational Model Application Predicted Outcomes Potential Impact
Molecular Docking Elucidating the interaction of PMA with the serotonin transporter (SERT). Binding affinity, specific binding site residues, and conformational changes in the transporter. Provides a molecular-level understanding of PMA's mechanism of action and can guide the design of novel compounds.
PK/PD Modeling Simulating the time course of PMA's concentration and effects in the body. Prediction of onset, duration, and intensity of pharmacological effects; understanding inter-individual variability. Can aid in understanding the relationship between exposure and effect, and in predicting potential toxicity.

Investigation of Long-Term Neurobiological Sequelae of this compound Exposure in Preclinical Models

Understanding the long-term neurobiological consequences of PMA exposure is a critical area for future research, with significant implications for public health. Preclinical animal models, primarily in rodents, are essential for these investigations.

Emerging research in this area will likely focus on:

Chronic Neurotoxicity Studies: While acute effects of PMA have been studied, there is a need for long-term studies investigating the persistent neurotoxic effects of the compound. This includes examining changes in brain structure and function long after the drug has been cleared from the body. Studies on chronic methamphetamine exposure in rats have shown enlarged striatal volumes and changes in brain glucose metabolism, providing a framework for similar investigations with PMA nih.gov.

Impact on Serotonergic Pathways: PMA is known to have potent effects on the serotonin system nih.govwikipedia.org. Future preclinical studies should investigate the long-term consequences of PMA exposure on serotonergic neurons, including potential for neuronal damage, changes in transporter density, and alterations in serotonin synthesis and metabolism. Animal models have been instrumental in studying the effects of various substances on the serotonergic system nih.gov.

Behavioral and Cognitive Deficits: Long-term studies in animal models can assess the lasting impact of PMA on behavior and cognition. This could include evaluating changes in learning and memory, social behavior, and anxiety-like behaviors. Research on other amphetamines has demonstrated long-lasting behavioral changes following chronic exposure nih.gov.

Table 3: Future Research Areas in Preclinical Models of this compound Exposure

Research Area Preclinical Model Parameters to Investigate Potential Findings
Chronic Neurotoxicity Rodent models (rats, mice) with long-term PMA administration protocols. Brain volume changes (MRI), neuronal apoptosis, glial activation, and changes in brain metabolism (PET). Identification of brain regions susceptible to long-term damage and understanding the cellular mechanisms of neurotoxicity.
Effects on Serotonergic System Rodent models with detailed neurochemical analysis following chronic PMA exposure. Density of serotonin transporters (SERT), levels of serotonin and its metabolites, and integrity of serotonergic neurons. Elucidation of the persistent impact of PMA on the serotonin system, which may underlie long-term behavioral changes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.